(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid
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Overview
Description
(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid typically involves multiple steps, starting with the preparation of the nicotinamide derivative. The introduction of the fluorine-18 isotope is achieved through nucleophilic substitution reactions, often using precursors like [18F]fluoride. The reaction conditions are carefully controlled to ensure the incorporation of the radioactive isotope without significant loss of activity.
Industrial Production Methods
Industrial production of this compound requires stringent conditions to handle the radioactive materials safely. Automated synthesis modules are often employed to minimize human exposure and ensure reproducibility. These modules are designed to perform the synthesis under sterile and controlled environments, adhering to regulatory standards for radiopharmaceutical production.
Chemical Reactions Analysis
Types of Reactions
(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine-18 isotope.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as [18F]fluoride and various halogenating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Widely used in positron emission tomography (PET) imaging to diagnose and monitor diseases.
Industry: Utilized in the development of new radiopharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of (((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid primarily involves its interaction with specific molecular targets in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the body’s internal structures. The compound’s molecular structure allows it to bind to specific receptors or enzymes, facilitating targeted imaging.
Comparison with Similar Compounds
Similar Compounds
(((S)-1-carboxy-5-(6-(fluoro-19F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid: Similar structure but with a non-radioactive fluorine isotope.
(((S)-1-carboxy-5-(6-(iodo-123I)nicotinamido)pentyl)carbamoyl)-L-glutamic acid: Uses iodine-123 instead of fluorine-18 for imaging purposes.
Uniqueness
The primary uniqueness of (((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid lies in its use of the fluorine-18 isotope, which provides high-resolution images due to its positron emission properties. This makes it particularly valuable in medical diagnostics, offering advantages over other imaging agents that use different isotopes.
Properties
Molecular Formula |
C18H23FN4O8 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[[1-carboxy-5-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/i19-1 |
InChI Key |
OLWVRJUNLXQDSP-AWDFDDCISA-N |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)[18F] |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
Origin of Product |
United States |
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